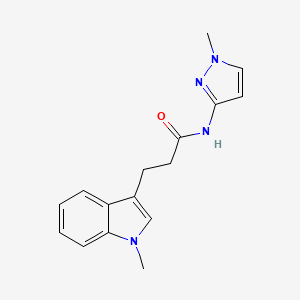![molecular formula C28H34N4O6 B10981920 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)butanamide](/img/structure/B10981920.png)
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Mécanisme D'action
The mechanism of action of N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA can be compared with other similar compounds, such as:
- 3-{9,10-dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid
- 4-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H,6aH,11H)-yl)butanoic acid
- 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-[(propan-2-yl)carbamoyl]butanamide
These compounds share structural similarities with N-{4-[9,10-DIMETHOXY-5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]BUTANOYL}-N,N’-DIISOPROPYLUREA but may differ in their functional groups and biological activities
Propriétés
Formule moléculaire |
C28H34N4O6 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)butanamide |
InChI |
InChI=1S/C28H34N4O6/c1-16(2)29-28(36)31(17(3)4)22(33)12-9-15-30-25-19-13-14-21(37-5)24(38-6)23(19)27(35)32(25)20-11-8-7-10-18(20)26(30)34/h7-8,10-11,13-14,16-17,25H,9,12,15H2,1-6H3,(H,29,36) |
Clé InChI |
CAULRTMVHTYREL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N(C(C)C)C(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10981837.png)
![3-{4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B10981844.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide](/img/structure/B10981851.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10981858.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide](/img/structure/B10981864.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981870.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one](/img/structure/B10981877.png)
![4-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10981888.png)
![methyl {1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B10981895.png)
![N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B10981908.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B10981912.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10981919.png)
![4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10981926.png)
